4-tert-butyl-2,5-dimethylphenol

Übersicht

Beschreibung

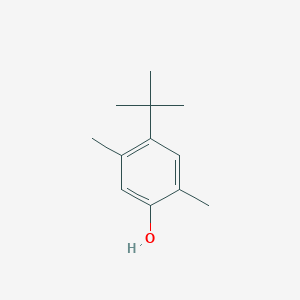

4-tert-butyl-2,5-dimethylphenol, also known as 2,5-dimethyl-4-tert-butylphenol, is an organic compound with the molecular formula C12H18O. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by two methyl groups and one tert-butyl group. This compound is known for its antioxidant properties and is used in various industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-2,5-dimethylphenol typically involves the alkylation of phenol with isobutylene in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the alkylation process.

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous flow reactors where phenol and isobutylene are reacted in the presence of a solid acid catalyst. This method allows for efficient production with high yields.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinones and other oxidized derivatives.

Reduction: The compound can be reduced to form various hydroxy derivatives.

Substitution: It can participate in electrophilic aromatic substitution reactions, where the tert-butyl and methyl groups direct the incoming electrophile to the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic conditions.

Major Products:

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Hydroxy derivatives.

Substitution: Halogenated, nitrated, and sulfonated phenolic compounds.

Wissenschaftliche Forschungsanwendungen

Antioxidant Applications

Fuel Additives

One of the primary applications of 4-tert-butyl-2,5-dimethylphenol is as an antioxidant in fuels . It helps prevent oxidation and gumming in gasoline and jet fuels, thereby enhancing their stability and performance. The compound is particularly effective in prolonging the shelf life of fuels by inhibiting the formation of peroxides and other degradation products .

Food Preservation

In addition to fuel applications, this compound serves as an antioxidant in food products. It is used to maintain the quality and extend the shelf life of various food items by preventing rancidity caused by oxidative processes. Its safety profile allows it to be utilized in low concentrations without adverse health effects .

Stabilizer in Polymers

This compound is also employed as a stabilizer in polymers , particularly in the production of phenolic resins. These resins are crucial for manufacturing durable materials used in coatings, adhesives, and plastics. The compound’s ability to enhance thermal stability makes it valuable in applications where high heat resistance is required .

Case Study 1: Fuel Stability Enhancement

A study evaluated the effectiveness of various phenolic antioxidants, including this compound, in improving the oxidative stability of aviation fuels. The results demonstrated that incorporating this compound significantly reduced the formation of insoluble deposits and improved fuel performance under thermal stress conditions .

Case Study 2: Polymer Durability

Research conducted on phenolic resins containing this compound indicated enhanced durability and resistance to thermal degradation. The study highlighted how this antioxidant contributed to maintaining mechanical properties over extended periods at elevated temperatures, making it suitable for automotive and industrial applications .

Comparative Analysis of Antioxidants

| Antioxidant | Application Area | Effectiveness | Safety Profile |

|---|---|---|---|

| This compound | Fuels | High | Low toxicity |

| Butylated Hydroxytoluene (BHT) | Food | Moderate | Generally recognized as safe |

| 2,6-Di-tert-butyl-4-methylphenol | Plastics | High | Low toxicity |

Wirkmechanismus

The antioxidant properties of 4-tert-butyl-2,5-dimethylphenol are attributed to its ability to donate hydrogen atoms from the hydroxyl group to free radicals, thereby neutralizing them. This process prevents the free radicals from causing oxidative damage to cells and materials. The molecular targets include reactive oxygen species (ROS) and other free radicals, and the pathways involved are those related to oxidative stress and cellular protection mechanisms.

Vergleich Mit ähnlichen Verbindungen

- Phenol, 2,4-bis(1,1-dimethylethyl)-

- Phenol, 2-(1,1-dimethylethyl)-4-methyl-

- Phenol, 4,6-di(1,1-dimethylethyl)-2-methyl-

Comparison: 4-tert-butyl-2,5-dimethylphenol is unique due to the specific positioning of its tert-butyl and methyl groups, which influence its reactivity and antioxidant properties. Compared to similar compounds, it may exhibit different levels of antioxidant activity and stability, making it suitable for specific applications where these properties are desired.

Biologische Aktivität

4-tert-butyl-2,5-dimethylphenol (also known as BHT) is a synthetic phenolic compound widely used as an antioxidant in food and cosmetic products. Its biological activity has been the subject of various studies, highlighting its potential effects on human health, environmental interactions, and microbial degradation.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C13H18O

- Molecular Weight : 194.29 g/mol

- IUPAC Name : this compound

This compound is characterized by its bulky tert-butyl group, which influences its solubility and reactivity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antioxidant Properties :

-

Toxicity and Safety :

- Studies have shown that while BHT is generally recognized as safe (GRAS) when used in food products, high concentrations can lead to adverse effects such as liver toxicity and carcinogenic potential in animal models . The threshold for safety is still under investigation, with recommendations for limited exposure.

-

Microbial Degradation :

- Recent research indicates that certain bacteria can utilize BHT as a carbon source. For instance, strains of Sphingobium fuliginis have been identified that can degrade this compound efficiently. This biodegradation process involves the conversion of BHT into less harmful metabolites through hydroxylation and subsequent cleavage pathways .

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant activity of BHT compared to other phenolic compounds. The findings demonstrated that BHT effectively inhibited lipid oxidation in various food matrices, outperforming several natural antioxidants like tocopherols at specific concentrations .

Case Study 2: Toxicological Assessment

A toxicological assessment conducted on rodents revealed that chronic exposure to high doses of BHT led to significant liver damage and increased tumor incidence. The study emphasized the need for careful regulation of BHT levels in consumer products to mitigate potential health risks .

Case Study 3: Biodegradation by Microbial Strains

In a laboratory setting, Sphingobium fuliginis strain TIK-1 was shown to completely degrade 1.0 mM of BHT within 12 hours under optimal conditions. Metabolite analysis identified 4-tert-butylcatechol as a primary product, indicating a promising avenue for bioremediation strategies involving phenolic pollutants .

Research Findings Summary

Eigenschaften

IUPAC Name |

4-tert-butyl-2,5-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-8-7-11(13)9(2)6-10(8)12(3,4)5/h6-7,13H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSPDNAYHQYQUPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066247 | |

| Record name | Phenol, 4-(1,1-dimethylethyl)-2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17696-37-6 | |

| Record name | 4-(1,1-Dimethylethyl)-2,5-dimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17696-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-(1,1-dimethylethyl)-2,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017696376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-(1,1-dimethylethyl)-2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-(1,1-dimethylethyl)-2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butyl-2,5-xylenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.